![molecular formula C18H29NO4S B223408 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as BEMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of interesting properties that make it useful in various research fields.
Mecanismo De Acción
The mechanism of action of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an allosteric modulator of ion channels. This means that it can bind to specific sites on the ion channel protein and alter its activity, leading to changes in the flow of ions across the membrane.
Biochemical and Physiological Effects:
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects, depending on the specific ion channel it interacts with. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been found to affect the activity of calcium channels, which play a role in muscle contraction and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for specific ion channels. This makes it a useful tool for studying the function of these channels in various biological systems. However, one limitation of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine that have improved potency and selectivity for specific ion channels. Another direction is the use of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in drug discovery, particularly for the development of new treatments for diseases such as epilepsy and chronic pain that are associated with ion channel dysfunction. Finally, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine could be used as a tool for studying the structure and function of ion channels at the molecular level, which could lead to a better understanding of these important proteins and their role in biological systems.
Métodos De Síntesis
The synthesis of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. In particular, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to be useful in the study of ion channels, which are important targets for drug discovery.
Propiedades
Nombre del producto |
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine |
|---|---|
Fórmula molecular |
C18H29NO4S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
4-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H29NO4S/c1-7-22-16-9-8-15(18(4,5)6)10-17(16)24(20,21)19-11-13(2)23-14(3)12-19/h8-10,13-14H,7,11-12H2,1-6H3 |
Clave InChI |
UAYZWTLAOPMILM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)
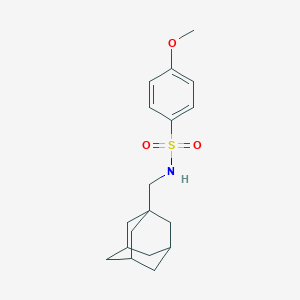

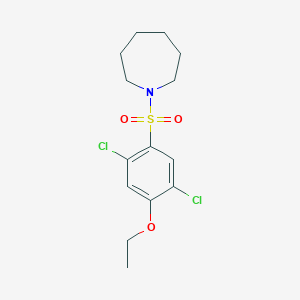

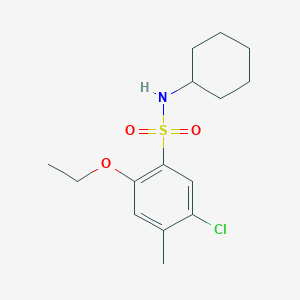
![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
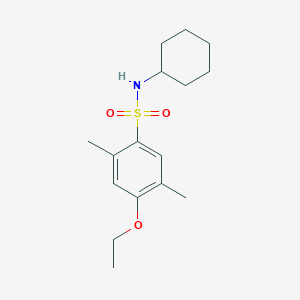
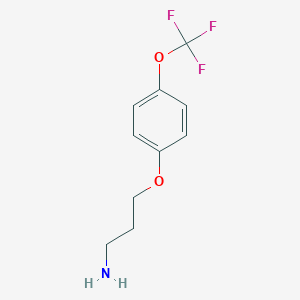

![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)